Cas no 2228759-87-1 (methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate)

Methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate is a specialized organic compound featuring a dimethyloxazole core with a hydroxyacetate ester functional group. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and fine chemicals. The presence of both hydroxyl and ester groups offers versatility in further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its stability under standard conditions and compatibility with common reaction conditions enhance its utility in multi-step syntheses. The compound’s well-defined reactivity profile ensures reproducibility in research and industrial processes, making it a reliable choice for complex molecular constructions.
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate structure
2228759-87-1 structure
商品名:methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
CAS番号:2228759-87-1
MF:C8H11NO4
メガワット:185.177242517471
CID:5913929
PubChem ID:165639107

methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
    • 2228759-87-1
    • EN300-1788520
    • インチ: 1S/C8H11NO4/c1-4-6(5(2)13-9-4)7(10)8(11)12-3/h7,10H,1-3H3
    • InChIKey: ICLOQMQEKZEDSM-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C(C)=N1)C(C(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 185.06880783g/mol
  • どういたいしつりょう: 185.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 72.6Ų

methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788520-0.1g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
0.1g
$1131.0 2023-09-19
Enamine
EN300-1788520-2.5g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
2.5g
$2520.0 2023-09-19
Enamine
EN300-1788520-5.0g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
5g
$3728.0 2023-06-02
Enamine
EN300-1788520-1g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
1g
$1286.0 2023-09-19
Enamine
EN300-1788520-0.5g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
0.5g
$1234.0 2023-09-19
Enamine
EN300-1788520-10g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
10g
$5528.0 2023-09-19
Enamine
EN300-1788520-5g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
5g
$3728.0 2023-09-19
Enamine
EN300-1788520-1.0g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
1g
$1286.0 2023-06-02
Enamine
EN300-1788520-0.05g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
0.05g
$1080.0 2023-09-19
Enamine
EN300-1788520-0.25g
methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate
2228759-87-1
0.25g
$1183.0 2023-09-19

methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate 関連文献

methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetateに関する追加情報

Methyl 2-(Dimethyl-1,2-Oxazol-4-yl)-2-Hydroxyacetate: A Comprehensive Overview

Methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate, identified by the CAS number 2228759-87-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and features a unique structure characterized by a dimethyl-substituted oxazole ring fused with a hydroxyacetic acid moiety. The oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its stability and versatility in chemical reactions. The presence of the hydroxy group introduces additional functional diversity, making this compound a valuable building block in synthetic chemistry.

Recent studies have highlighted the potential of methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to undergo various nucleophilic substitutions and additions makes it an ideal candidate for modifying existing drug candidates to enhance their pharmacokinetic properties.

The synthesis of methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate typically involves multi-step processes that include the formation of the oxazole ring followed by esterification. One common approach is the reaction of dimethoxyacetic acid with an appropriate amine derivative under acidic conditions, followed by methylation to form the ester group. This method ensures high purity and yield, which are critical for its application in pharmaceutical research.

In terms of applications, methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate has been utilized in the synthesis of advanced materials such as polymeric coatings and biodegradable polymers. Its hydroxyl group allows for easy functionalization, enabling the creation of materials with tailored properties for specific industrial applications. Additionally, its compatibility with various organic solvents makes it suitable for use in formulation development.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic communication between the oxazole ring and the hydroxyl group, enhancing its reactivity towards nucleophilic attacks. This understanding has facilitated the design of more efficient synthetic pathways and has opened new avenues for its application in catalytic processes.

The environmental impact and toxicity profile of methyl 2-(dimethyl-1,2-oxazol-4-yli)-hydroxyacetate have also been subjects of recent research. Studies indicate that under controlled conditions, this compound degrades efficiently through hydrolysis pathways, minimizing its persistence in aquatic environments. However, further investigations are required to fully understand its long-term ecological effects and to develop strategies for safe handling and disposal.

In conclusion, methyl 2-(dimethyl-1,2-Oxazolium)...-hydroxyacetate stands as a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and pharmacology.

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